molecular formula C20H22N6O4S B2816722 N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1219913-99-1

N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2816722
CAS RN: 1219913-99-1
M. Wt: 442.49
InChI Key: ZKYWWCVRAIVDGB-UHFFFAOYSA-N
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Description

N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds, particularly a compound bearing a 2-methylphenyl group, demonstrated significant antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis with notable minimum inhibitory concentrations (MICs), highlighting their moderate to strong inhibitory efficacy, especially against Gram-negative bacterial strains (Iqbal et al., 2017).

Synthesis and Spectral Analysis

N-substituted derivatives of acetamide with 1,3,4-oxadiazole and piperidine structures have been synthesized. These compounds were characterized through spectral data, including 1H-NMR, IR, and mass spectral data, and displayed moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria, showcasing their significance in medicinal chemistry for developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides has been explored, with these compounds showing promising antimicrobial activity against a selected panel of microbes. Their hemolytic activity was also evaluated, with most compounds displaying low toxicity, making them potential candidates for further biological screening and application trials (Rehman et al., 2016).

properties

IUPAC Name

N-[4-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-14(27)22-17-4-6-18(7-5-17)31(28,29)26-11-9-25(10-12-26)19-8-3-16(13-21-19)20-23-15(2)30-24-20/h3-8,13H,9-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYWWCVRAIVDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

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